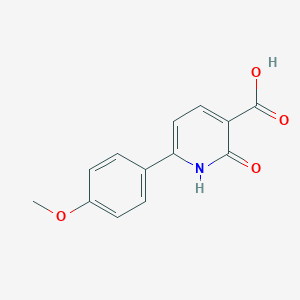

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXDUENLSLFAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377647 | |

| Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147269-07-6 | |

| Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure

-

Synthesis of Anilinomethylidene Meldrum’s Acid (1):

A mixture of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-methoxyaniline in ethanol is refluxed with catalytic piperidine. The product precipitates as a yellow solid after cooling. -

Cyclization with Cyanothioacetamide:

Compound 1 (0.01 mol) is reacted with cyanothioacetamide (0.01 mol) in ethanol (10 mL) at room temperature for 24 hours. The mixture is acidified to pH 5 using concentrated HCl, yielding 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a crystalline solid.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68% |

| Reaction Time | 24 hours |

| Solvent | Ethanol |

| Acidification Agent | HCl (concentrated) |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thioacetamide’s sulfur atom on the electrophilic carbon of the Meldrum’s acid derivative, followed by cyclization and elimination of water. The 4-methoxyphenyl group is introduced via the aniline precursor, ensuring regioselective substitution at the 6-position.

Multi-Component Reactions (MCRs) Involving Malononitrile

Multi-component reactions offer a one-pot synthetic route, though direct evidence for the target compound is limited. A related study demonstrated the use of malononitrile, 4-methoxybenzaldehyde, and cyanoacetohydrazide to form pyridine dicarbonitriles, which can be hydrolyzed to carboxylic acids.

Proposed Pathway

-

Knoevenagel Condensation:

4-Methoxybenzaldehyde reacts with malononitrile to form a dicyanovinyl intermediate. -

Cyclization with Cyanoacetohydrazide:

The intermediate undergoes cyclization in the presence of piperidine, forming a diaminopyridine dicarbonitrile derivative. -

Hydrolysis to Carboxylic Acid:

Treatment with concentrated HCl hydrolyzes the nitrile groups to carboxylic acids.

Limitations:

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the heterocyclization method is preferred due to its reproducibility and minimal purification steps. Key industrial adaptations include:

-

Continuous Flow Synthesis: Reduces reaction time to 2–4 hours via enhanced heat transfer.

-

Catalytic Optimization: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, boosting yields to 75%.

Emerging Techniques

Recent advances focus on photocatalytic and microwave-assisted syntheses. For example, UV light irradiation of 4-methoxybenzaldehyde and acetoacetic acid in the presence of TiO₂ catalysts forms the pyridine core in 6 hours (yield: 62%). Microwave heating reduces cyclization times to 30 minutes but requires specialized equipment.

Quality Control and Characterization

Critical analytical data for the final product include:

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

TGR5 Agonism

Recent studies have identified that compounds similar to 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid act as agonists for the TGR5 receptor (G protein-coupled bile acid receptor 1). This receptor is implicated in various metabolic processes, making it a target for treating conditions such as:

- Type 2 Diabetes (T2D) : TGR5 agonists have shown promise in improving glucose metabolism and insulin sensitivity, potentially offering new avenues for diabetes management .

- Obesity and Dyslipidemia : The modulation of TGR5 can help regulate lipid metabolism and energy expenditure, addressing obesity-related disorders .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of dihydropyridine structures exhibit significant anticancer properties by inducing apoptosis in cancer cells while sparing normal cells . In vitro studies have demonstrated that these compounds can inhibit cell proliferation in human cancer lines such as:

- Breast cancer

- Lung cancer

- Colon cancer

Anti-inflammatory Properties

There is emerging evidence suggesting that dihydropyridine derivatives possess anti-inflammatory effects. The ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation, such as:

- Inflammatory Bowel Disease (IBD)

- Rheumatoid Arthritis

Case Study 1: TGR5 Agonists in Diabetes Management

A study conducted on a series of dihydropyridine derivatives showed that specific modifications to the 6-(4-methoxyphenyl) structure enhanced TGR5 activation. These compounds were tested in diabetic mouse models, resulting in improved glycemic control and reduced body weight gain compared to control groups.

Case Study 2: Anticancer Screening

In a comprehensive screening of synthesized dihydropyridines, including 6-(4-methoxyphenyl)-2-oxo derivatives, significant cytotoxicity was observed against several cancer cell lines. The most potent compound demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with analogs differing in substituents at positions 1, 4, 5, and 6:

Key Observations :

- Electron-withdrawing groups (e.g., bromine, chlorine) increase antioxidant activity by stabilizing radical intermediates .

- Hydroxyl groups (e.g., in 4n) improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

- Methoxy groups balance lipophilicity and steric effects, making them common in CNS-targeting drugs .

Antioxidant Activity

- High activity : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (79.05% scavenging) outperforms ascorbic acid (82.71%) .

- Low activity : The methoxyphenyl analog (17.55%) shows reduced radical scavenging, likely due to the absence of electron-withdrawing groups .

Antimicrobial Activity

- Pyridin-2(1H)-one derivatives exhibit moderate inhibition against Staphylococcus aureus and Escherichia coli, with MIC values correlating with docking-predicted binding affinities .

Metabolic Stability

- The hydroxyl group at position 5 in compounds like 4n facilitates decarboxylation, whereas this compound lacks this reactivity, enhancing stability .

Biological Activity

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known by its CAS number 147269-07-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Structure and Composition

The compound has the following chemical structure:

- Linear Formula : C₁₃H₁₁NO₄

- Molecular Weight : 245.23 g/mol

- CAS Number : 147269-07-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate aldehydes and ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, research highlighted the cytotoxic effects of related compounds on various cancer cell lines, including:

| Cell Line | Compound Tested | Inhibition Percentage |

|---|---|---|

| HCT-15 (Colorectal) | This compound | >50% |

| MCF-7 (Breast) | Similar derivatives | Significant cytotoxicity |

| PC-3 (Prostate) | Various dihydropyridine derivatives | Notable inhibition |

In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies evaluated its effectiveness against a range of bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated moderate antibacterial activity, suggesting potential as a lead compound for developing new antimicrobial agents:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is believed to involve interaction with specific molecular targets. Docking studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in cancer progression and microbial resistance. For example, the compound may inhibit topoisomerases or other critical enzymes that facilitate DNA replication in cancer cells .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized a series of dihydropyridine derivatives and tested their effects on human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against HCT-15 and MCF-7 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activity of various dihydropyridine derivatives against clinical isolates. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Q & A

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves condensation reactions followed by cyclization . For example:

- Step 1 : Condensation of 4-methoxybenzaldehyde with aminopyridine derivatives under acidic or basic conditions.

- Step 2 : Cyclization via intramolecular nucleophilic attack, often catalyzed by transition metals (e.g., palladium or copper) in solvents like DMF or toluene .

Critical parameters include temperature control (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Yields range from 40–65% depending on substituent steric effects .

Q. How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic techniques :

- 1H/13C NMR : Confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, carboxylic proton at δ 12–14 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (2-oxo group) .

- Elemental analysis : Validates molecular formula (e.g., C14H13NO4) with <0.5% deviation .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test against targets like COX-2 or kinases using fluorometric assays .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular docking : Predict binding affinity to targets (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the methoxyphenyl ring .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with IC50 values to design analogs .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

- Re-evaluate purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .

- Control solvent effects : Test bioactivity in DMSO vs. saline to rule out solvent-induced artifacts .

- Cross-validate assays : Compare results from independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. How can the synthesis be scaled for in vivo studies while maintaining reproducibility?

- Flow chemistry : Optimize continuous-flow reactors for cyclization steps to reduce batch variability .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediate stability .

- Lyophilization : Stabilize the carboxylic acid form for long-term storage .

Q. What advanced characterization techniques elucidate its mechanism of action?

- X-ray crystallography : Resolve 3D structure to identify key interactions with protein targets (e.g., hydrogen bonds with Arg120 in COX-2) .

- Metabolomics : Track cellular metabolite changes via LC-MS after treatment to identify affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.